molecular formula C10H16ClNO2 B8319059 3-(1-Acetyl-4-piperidinyl)propionyl chloride

3-(1-Acetyl-4-piperidinyl)propionyl chloride

Cat. No.: B8319059
M. Wt: 217.69 g/mol
InChI Key: BKCATIMIIHAOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Acetyl-4-piperidinyl)propionyl chloride is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

3-(1-acetylpiperidin-4-yl)propanoyl chloride

InChI

InChI=1S/C10H16ClNO2/c1-8(13)12-6-4-9(5-7-12)2-3-10(11)14/h9H,2-7H2,1H3

InChI Key

BKCATIMIIHAOEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)CCC(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 100 ml of thionyl chloride was added 26 g of 3-(1-acetylpiperidin-4-yl)propionic acid, obtained in Reference Example 1-(2), in small portions with ice-cooling. The mixture was stirred for 5 minutes, after which the excess thionyl chloride was distilled off and the solid residue was washed with diethyl ether to give 26.4 g of 3-(1-acetylpiperidin-4-yl)propionyl chloride as a pale yellow powder.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To thionyl chloride (300 mL) was added 3-(1-acetyl-4-piperidinyl)propionic acid (88.2 g, 0.443 mol) in small portions under ice cooling. The mixture was stirred at room temperature for 10 minutes, and then thionyl chloride was distilled off at 25° C. under reduced pressure. Diethyl ether was added to the residue and then evaporated in vacuo to give a yellow solid. Again, diethyl ether was added, and the solid was crushed with a spatula, and ether was evaporated in vacuo to give 3-(1-acetyl-4-piperidinyl)propionic acid chloride as crude light yellow powder. This light yellow powder and 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (64.0 g, 0.369 mol) were suspended into 1,2-dichloroethane (200 mL), into which aluminum chloride (162 g, 1.21 mol) was added in small portions at room temperature. The mixture was stirred at room temperature for 12 hours, then added to ice-water, and extracted with ethyl acetate. The extract was washed with saturated brine, dried on anhydrous magnesium sulfate, and evaporated in vacuo to give a light yellow oily material. The oily material was purified by silica gel column chromatography (eluted with ethyl acetate/methanol=9:1) and crystallized from ethanol-diethyl ether to give 123.5 g of 8-[3-[(1-acetyl-4-piperidinyl)-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one as colorless crystals having mp. 157-159° C.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.